1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid
Description
1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets . This particular compound features a benzimidazole core substituted with a dimethylamino group and a carboxylic acid group, making it a versatile molecule for various applications.
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-18(2)12-4-6-13(7-5-12)19-10-17-14-9-11(16(20)21)3-8-15(14)19/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBXIBLSKIGCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177629 | |
| Record name | 1-[4-(Dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125409-83-7 | |
| Record name | 1-[4-(Dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125409-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of o-Phenylenediamine with Substituted Carboxylic Acids
- The benzimidazole core is typically formed by condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic or catalytic conditions.
- Recent green chemistry methods employ microwave irradiation or ultrasound to accelerate the reaction and improve yields, often under solvent-free or aqueous conditions.
- Catalysts such as Al2O3, SiO2, zeolites, Cu-complexes on mesoporous supports, or nano-BiOCl have been reported to enhance reaction rates and selectivity, with yields up to 95%.
Introduction of the 4-(Dimethylamino)phenyl Group
- The 4-(dimethylamino)phenyl substituent can be introduced via nucleophilic aromatic substitution or amination reactions using 4-(dimethylamino)aniline derivatives.
- A common approach involves reacting 4-(dimethylamino)aniline with benzimidazole intermediates bearing reactive sites such as halogens or cyano groups, facilitating substitution or coupling.
Functionalization at the 5-Position with Carboxylic Acid
- The 5-carboxylic acid group is introduced either by starting with a 5-substituted o-phenylenediamine or by subsequent oxidation or hydrolysis of ester or nitrile precursors.
- Ester intermediates such as ethyl benzimidazole-5-carboxylates are often hydrolyzed under acidic or basic conditions to yield the free acid.
Representative Detailed Preparation Process (Based on Patents)
A notable process described in patent literature for benzimidazole derivatives structurally related to 1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid involves the following steps:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate with 2-(4-cyanophenylamino)acetic acid | In tetrahydrofuran, presence of N,N-carbonyldiimidazole, 20-30°C, 16 h | Forms ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate |
| 2 | Conversion of cyano group to amidine via ammonium carbonate, ammonia gas, and HCl gas treatment in ethanol | -15 to 35°C, 10 h | Yields ethyl 3-(2-((4-carbamimidoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate mesylate |
| 3 | Hydrolysis of ester to carboxylic acid | Acidic or basic hydrolysis | Produces final benzimidazole-5-carboxylic acid derivative |
This process highlights the use of polar aprotic solvents, controlled temperature ranges (10-50°C), and bases such as potassium carbonate for optimal yields and purity.
Green and Catalytic Methods
- Microwave irradiation without catalysts or with catalysts like Al2O3 or zeolites enables rapid synthesis of benzimidazole derivatives with high efficiency and reduced environmental impact.
- Ultrasonic irradiation with Cu-complex catalysts on mesoporous silica supports allows synthesis at moderate temperatures (60°C) with catalyst recyclability and high yields (up to 95%).
- Nanocatalysts such as BiOCl enable synthesis in aqueous media under ultrasound, reducing reaction time and temperature while maintaining high product purity and catalyst reusability.
Purification Techniques
- Purification of intermediates and final products often employs solvent extraction, crystallization, and filtration under reduced pressure.
- Chromatographic purification, although effective, is less favored for scale-up due to cost and complexity.
- Use of suitable solvents such as ethers, esters, ketones, chloro solvents, and polar aprotic solvents is critical for optimizing purity and yield.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical Condensation | o-Phenylenediamine + substituted acid | Acidic or catalytic, reflux | Straightforward, well-established | Longer reaction times, possible low yields |
| Microwave-assisted | o-Phenylenediamine + acid | Microwave, catalyst-free or with Al2O3/SiO2 | Fast, high yield, eco-friendly | Requires microwave setup |
| Ultrasonic Catalysis | o-Phenylenediamine + aldehydes or acids + Cu-complex catalyst | Ultrasound, 50-60°C | High yield, catalyst recyclable | Catalyst preparation needed |
| Multi-step Synthetic Route (Patent) | Amido esters + cyanophenyl derivatives + ammonium carbonate | 10-50°C, polar aprotic solvents | High purity, scalable | Multi-step, use of gases (NH3, HCl) |
Research Findings and Notes
- The benzimidazole core synthesis is versatile, with multiple catalytic and non-catalytic methods available.
- The introduction of the 4-(dimethylamino)phenyl substituent is typically achieved through nucleophilic substitution or amidine formation from cyano precursors.
- Purification methods significantly impact the final product purity, with solvent selection and crystallization playing key roles.
- Green chemistry approaches (microwave, ultrasound, nanocatalysts) are increasingly favored for environmental and economic benefits.
- Patent literature emphasizes the importance of controlling reaction conditions and solvent systems to optimize yield and purity for industrial-scale synthesis.
Chemical Reactions Analysis
1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid has been investigated for its potential as:
- Anticancer Agent: Studies indicate that this compound may inhibit cancer cell proliferation by modulating key signaling pathways such as MAPK/ERK. These pathways are crucial for cell growth and survival.
- Antimicrobial and Antiviral Properties: Research shows promise in its ability to combat various pathogens, making it a candidate for developing new antimicrobial agents.
Biochemical Research
The compound interacts with various biological targets, including enzymes like cytochrome P450, which plays a role in drug metabolism. This interaction can lead to significant alterations in metabolic pathways, influencing drug efficacy and toxicity.
Industrial Applications
Due to its chromophoric properties, this compound is utilized in the development of dyes and pigments. Its stability and vibrant color make it suitable for applications in textiles and coatings.
Case Study 1: Anticancer Activity
A study explored the effects of this compound on breast cancer cell lines. Results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, primarily through apoptosis induction. The mechanism involved activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties showed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness comparable to established antibiotics.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for anticancer properties and as an antimicrobial agent |
| Biochemical Research | Interacts with cytochrome P450; influences drug metabolism |
| Industrial Uses | Used in dye and pigment production due to chromophoric properties |
Mechanism of Action
The mechanism of action of 1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects . The dimethylamino group enhances its ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar compounds to 1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid include other benzimidazole derivatives such as:
- 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid
- 1-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
- 2-(4-fluorophenyl)-1H-benzimidazole-5-carboxylic acid
These compounds share the benzimidazole core but differ in their substituents, which can significantly affect their biological activity and applications . The unique combination of the dimethylamino group and carboxylic acid in this compound provides distinct properties, such as enhanced solubility and specific biological interactions.
Biological Activity
Overview
1-[4-(Dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid is a member of the benzimidazole family, which is renowned for its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacological research. Recent studies have highlighted its potential applications as an anti-cancer agent, antimicrobial substance, and inhibitor of specific enzymes.
Target Interactions
The biological activity of this compound is primarily attributed to its interactions with key enzymes and proteins:
- Cytochrome P450 : This enzyme plays a crucial role in drug metabolism. The compound can inhibit or activate cytochrome P450, thereby influencing metabolic pathways and drug efficacy.
- Microtubule Dynamics : Similar to other benzimidazole derivatives, this compound may disrupt microtubule formation, affecting cellular processes such as mitosis, which is particularly relevant in cancer treatment .
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
Anticancer Activity
Recent studies have shown that this compound has significant anticancer properties. For instance:
- In vitro assays demonstrated that the compound effectively inhibited the proliferation of cancer cell lines such as HCC827 and NCI-H358, with IC50 values indicating potent activity (HCC827 IC50: 6.26 ± 0.33 μM; NCI-H358 IC50: 6.48 ± 0.11 μM) .
- The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for its anticancer efficacy.
Antimicrobial Properties
The antimicrobial efficacy of this benzimidazole derivative has been explored in several studies:
- The compound showed promising results against various bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.
- Its antifungal activity has also been documented, indicating that it could be developed into a therapeutic option for fungal infections.
Biochemical Pathways Affected
This compound influences several biochemical pathways:
Q & A
Q. What are the recommended synthetic routes for 1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid, and how can purity be optimized?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl 2-[4-(dimethylamino)phenyl]acetate with substituted phenylhydrazines or nitro precursors under acidic conditions (e.g., HCl/ethanol) to form the benzimidazole core . Purity optimization requires chromatographic techniques (e.g., silica gel column chromatography) and recrystallization using polar aprotic solvents like DMF or ethanol. Monitoring via HPLC with UV detection (λ = 254–280 nm) ensures >95% purity .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
X-ray crystallography is the gold standard for confirming regioselectivity and substituent positioning. For example, studies on analogous ethyl 1-phenylbenzimidazole-5-carboxylate derivatives revealed planar benzimidazole rings with substituent torsion angles <5°, confirming steric and electronic stabilization . Complementary FTIR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (carboxylic acid carbonyl at ~165 ppm) validate functional groups .
Q. What spectroscopic methods are most effective for tracking reaction intermediates during synthesis?
Real-time monitoring via in-situ NMR (e.g., tracking the disappearance of ethyl ester protons at δ 1.2–1.4 ppm) and LC-MS (to detect intermediates with m/z corresponding to [M+H]⁺ ions) is critical. For example, intermediates like 5-methyl-1-phenylpyrazole-4-carboxylate were characterized using ESI-MS and IR .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they align with experimental data?
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can predict HOMO-LUMO gaps, dipole moments, and charge distribution. For similar benzimidazole derivatives, theoretical HOMO energies (~-5.8 eV) correlated with experimental cyclic voltammetry results, suggesting redox activity suitable for catalysis or photochemical applications . Discrepancies >0.3 eV between theory and experiment may arise from solvent effects or crystal packing .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?
Contradictions often stem from assay variability (e.g., cell line differences, solvent DMSO concentration). A meta-analysis approach is recommended:
- Standardize protocols (e.g., fixed DMSO ≤0.1%).
- Validate activity via orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Use molecular docking (AutoDock Vina) to compare binding poses across protein isoforms .
Q. How does the dimethylamino substituent influence the compound’s solubility and intermolecular interactions?
The dimethylamino group enhances solubility in polar solvents (e.g., logP reduction by ~1.2 units) and participates in hydrogen bonding with carboxylic acid moieties in crystal lattices. In ethyl 1-phenyl derivatives, the dimethylamino group forms C–H···O interactions (2.8–3.0 Å) with adjacent carbonyl groups, stabilizing the crystal structure . Solubility can be further modulated via salt formation (e.g., sodium or hydrochloride salts) .
Methodological Considerations
Q. What experimental designs are optimal for studying substituent effects on bioactivity?
Use a combinatorial library approach:
- Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the 4-phenyl position.
- Assess structure-activity relationships (SAR) using multivariate regression (e.g., Hansch analysis) to correlate logP, molar refractivity, and IC₅₀ .
- Validate findings with Free-Wilson analysis to isolate substituent contributions .
Q. How can stability under physiological conditions be assessed?
Conduct accelerated stability studies:
- Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Monitor degradation via UPLC-MS every 24 hours.
- Identify metabolites (e.g., demethylation products) using high-resolution mass spectrometry (HRMS) .
Interdisciplinary Applications
Q. What interdisciplinary approaches integrate this compound into materials science?
The benzimidazole core’s π-conjugated system makes it suitable for organic semiconductors. Methods include:
- Fabricating thin films via spin-coating (thickness ~100 nm).
- Characterizing charge mobility using space-charge-limited current (SCLC) measurements.
- Correlating crystallographic data (e.g., π-π stacking distances from XRD) with conductivity .
Q. How can machine learning models predict novel derivatives with enhanced properties?
Train models on datasets of benzimidazole derivatives (e.g., ChEMBL, PubChem) using features like Morgan fingerprints and molecular descriptors (e.g., Topological Polar Surface Area). Validate predictions with synthetic feasibility scores (e.g., SYLVIA) and docking simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
